5-Amino-4'-fluorobiphenyl-2-carbonitrile
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Overview
Description
5-Amino-4'-fluorobiphenyl-2-carbonitrile is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyano group (-CN) and a fluorophenyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4'-fluorobiphenyl-2-carbonitrile typically involves the reaction of 4-fluoroaniline with a suitable cyano-containing reagent. One common method is the nucleophilic aromatic substitution reaction, where 4-fluoroaniline reacts with a cyanating agent such as copper(I) cyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4'-fluorobiphenyl-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Amino-4'-fluorobiphenyl-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4'-fluorobiphenyl-2-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: Similar structure with a trifluoromethyl group instead of a fluorophenyl group.
4-Cyano-3-(chlorophenyl)aniline: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
4-Cyano-3-(bromophenyl)aniline: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
5-Amino-4'-fluorobiphenyl-2-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9FN2 |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
4-amino-2-(4-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-11-4-1-9(2-5-11)13-7-12(16)6-3-10(13)8-15/h1-7H,16H2 |
InChI Key |
GKNJJFLWNUNWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)C#N)F |
Origin of Product |
United States |
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